

Application of MOG (89-113) in Studying Neuroinflammation: Application Notes and Protocols

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Compound of Interest

Compound Name: MOG (89-113), human

Cat. No.: B13904147

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Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outer surface of myelin sheaths and oligodendrocytes. Its location makes it a primary target for autoimmune responses in inflammatory demyelinating diseases. The peptide fragment MOG (89-113) is a key tool for researchers studying the mechanisms of neuroinflammation, particularly in the context of diseases like multiple sclerosis (MS). By inducing experimental autoimmune encephalomyelitis (EAE), an animal model that mirrors many aspects of MS, MOG (89-113) allows for the detailed investigation of autoimmune pathways and the evaluation of potential therapeutic interventions.^{[1][2]}

These application notes provide a comprehensive overview of the use of MOG (89-113) in neuroinflammation research, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying biological processes.

Data Presentation

The following tables summarize key quantitative data that can be expected from in vivo and in vitro studies using MOG peptides to induce neuroinflammation. While specific data for MOG

(89-113) is limited, these tables are based on typical results from EAE models induced by encephalitogenic MOG peptides.

Table 1: Clinical Scoring of EAE Induced by MOG Peptides in Rodents

Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness
3	Hind limb paralysis
4	Hind and forelimb paralysis
5	Moribund or dead

Source: Adapted from various EAE protocols.[\[3\]](#)

Table 2: Expected Cytokine Profile in Splenocyte Cultures Stimulated with MOG Peptides

Cytokine	Expected Change in MOG-stimulated vs. Control Cultures	Implication in Neuroinflammation
IFN- γ	Significant Increase	Pro-inflammatory; promotes Th1 response. [1]
IL-17	Significant Increase	Pro-inflammatory; key cytokine in Th17-mediated autoimmunity.
TNF- α	Significant Increase	Pro-inflammatory; contributes to tissue damage.
IL-6	Significant Increase	Pro-inflammatory; promotes Th17 differentiation.
IL-10	Variable (may increase in later stages)	Anti-inflammatory; regulatory role.
GM-CSF	Significant Increase	Pro-inflammatory; promotes myeloid cell activation.

Source: Based on typical cytokine profiles in EAE models.[\[4\]](#)

Table 3: Histopathological Findings in the CNS of MOG-induced EAE

Histological Feature	Expected Observation
Inflammatory Infiltrates	Perivascular cuffs of mononuclear cells (T cells, B cells, macrophages).
Demyelination	Loss of myelin staining (e.g., with Luxol Fast Blue) in white matter tracts.
Microglial Activation	Increased number and altered morphology of microglia (e.g., Iba1 staining).
Astrogliosis	Increased number and reactivity of astrocytes (e.g., GFAP staining).
Axonal Damage	Evidence of axonal injury or loss (e.g., with silver stain or neurofilament staining).

Source: General findings from MOG-EAE histopathology.

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113) in Rats

This protocol is adapted from established methods for inducing EAE using MOG peptides. Note that while MOG (35-55) is commonly used in C57BL/6 mice, this protocol is generalized for rat models which have been shown to respond to a broader range of MOG peptides.

Materials:

- MOG (89-113) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Sterile PBS
- Female Lewis or Dark Agouti rats (8-12 weeks old)
- Syringes and needles (27G and 30G)

- Emulsifier (e.g., two-way Luer-lock syringe system)

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare a 1:1 emulsion of the MOG (89-113) solution and CFA. For example, mix 500 μ L of MOG solution with 500 μ L of CFA.
 - Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
- Immunization:
 - On day 0, immunize each rat with 100 μ L of the MOG/CFA emulsion, administered subcutaneously at the base of the tail. This delivers a total of 100 μ g of MOG (89-113) per rat.
- Clinical Monitoring:
 - Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE using the scoring system in Table 1.
 - Record the body weight of each animal daily. A significant drop in weight often precedes the onset of clinical symptoms.
 - The typical onset of disease is between days 10 and 14 post-immunization.
- Endpoint and Tissue Collection:
 - At the desired experimental endpoint (e.g., peak of disease), euthanize the animals.
 - Perfuse the animals with cold PBS followed by 4% paraformaldehyde for histological analysis.
 - Collect the brain and spinal cord for histopathology (see Table 3).

- Spleen and lymph nodes can be collected for in vitro recall assays (see Protocol 2).

Protocol 2: In Vitro T Cell Recall Assay with MOG (89-113)

This protocol is for assessing the T cell response to MOG (89-113) from immunized animals.

Materials:

- Spleen and/or draining lymph nodes from MOG (89-113) immunized rats
- MOG (89-113) peptide
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
- 96-well cell culture plates
- Cell proliferation assay kit (e.g., BrdU or [³H]-thymidine)
- ELISA kits for cytokines (IFN- γ , IL-17, etc.)
- Sterile cell strainers (70 μ m)

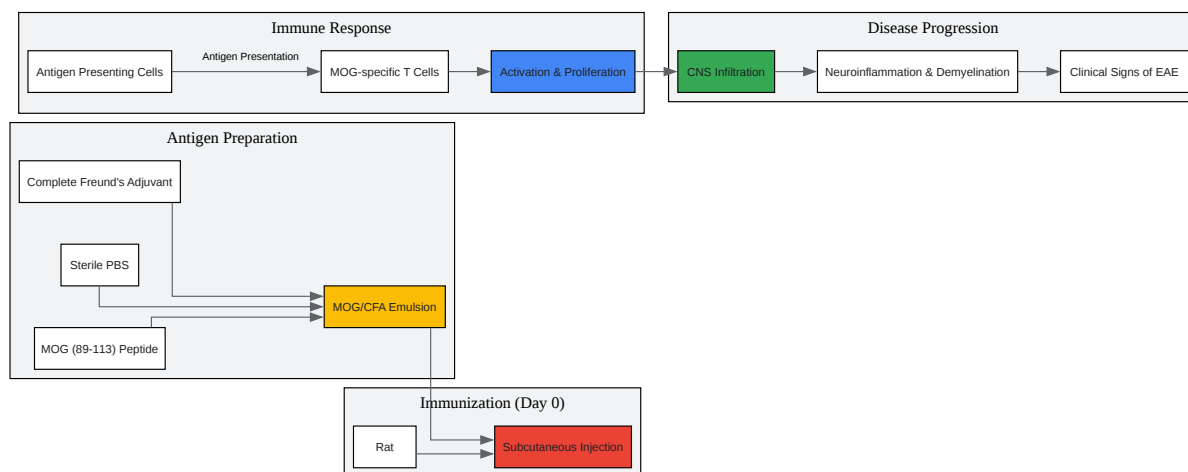
Procedure:

- Single-Cell Suspension Preparation:
 - Aseptically harvest the spleen and/or draining lymph nodes from immunized rats.
 - Prepare a single-cell suspension by gently grinding the tissue through a 70 μ m cell strainer.
 - Lyse red blood cells from the spleen using an ACK lysis buffer.
 - Wash the cells with RPMI medium and resuspend to a final concentration of 2×10^6 cells/mL.

- Cell Culture and Stimulation:
 - Plate 100 μ L of the cell suspension into each well of a 96-well plate.
 - Add 100 μ L of RPMI medium containing MOG (89-113) at various concentrations (e.g., 0, 5, 10, 20 μ g/mL) to triplicate wells.
 - Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
 - Incubate the plates at 37°C in a 5% CO₂ incubator.
- Proliferation Assay:
 - After 48 hours of incubation, add BrdU or [³H]-thymidine to the wells and incubate for an additional 18-24 hours.
 - Measure proliferation according to the manufacturer's instructions for the chosen assay.
- Cytokine Analysis:
 - After 72 hours of incubation, collect the culture supernatants.
 - Measure the concentration of cytokines (e.g., IFN- γ , IL-17) in the supernatants using ELISA kits according to the manufacturer's protocols.

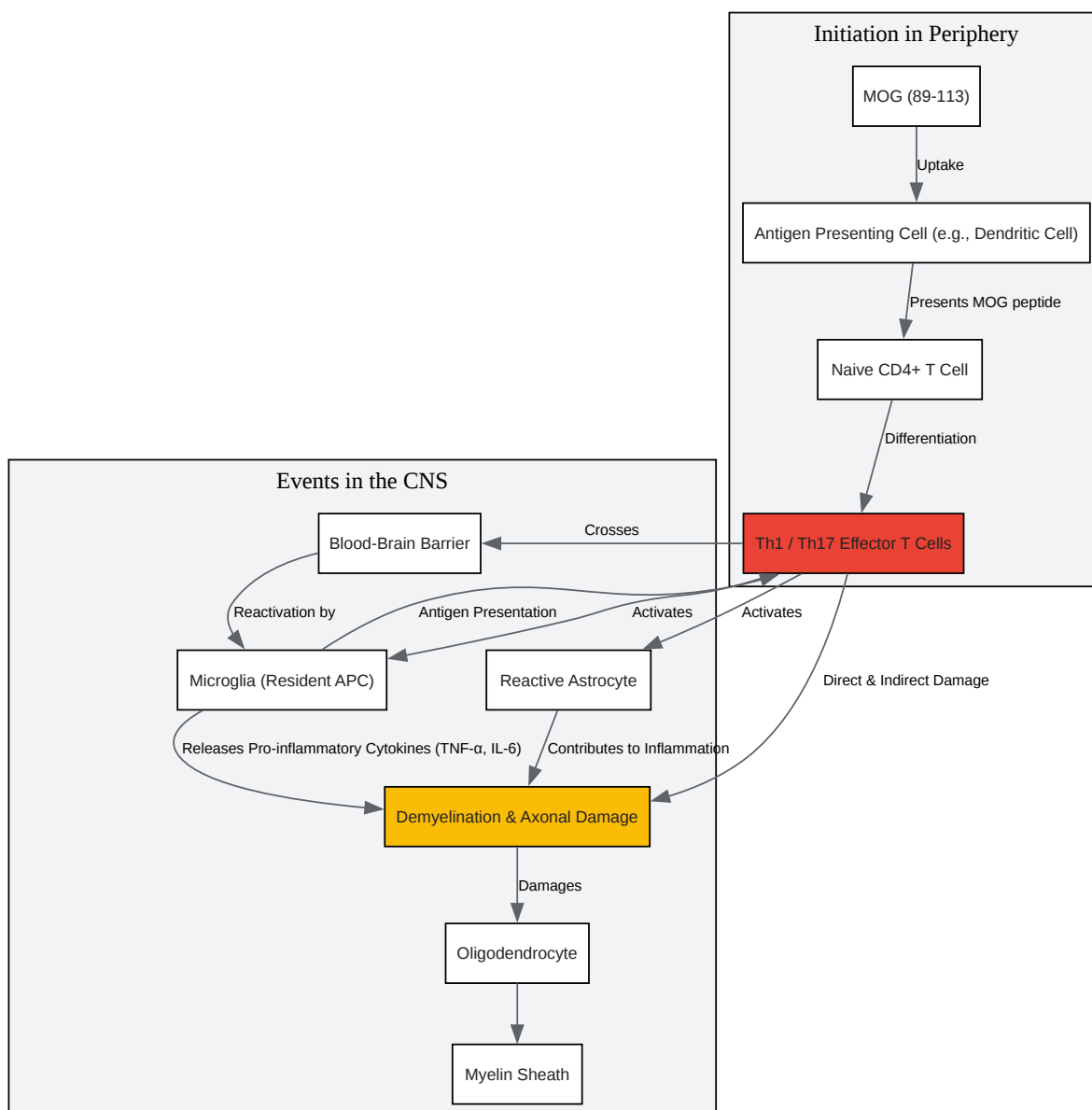
Visualizations

Signaling Pathways and Experimental Workflows



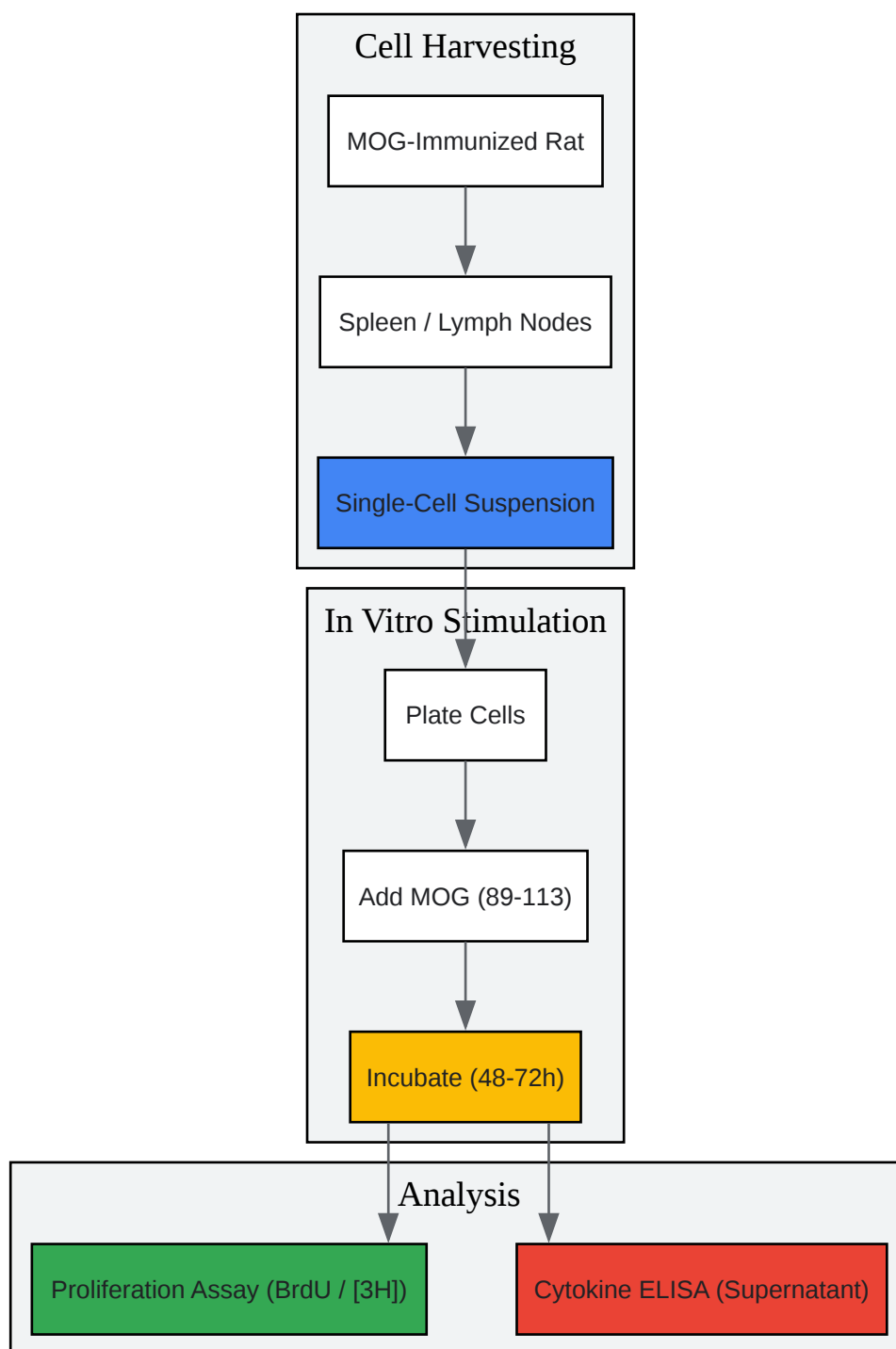
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Caption: Workflow for the induction of EAE using MOG (89-113).



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Caption: MOG-induced neuroinflammatory cascade in the CNS.



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Caption: Workflow for in vitro T cell recall assay.

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